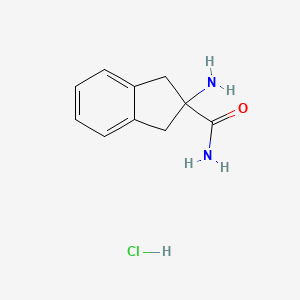
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride
Overview
Description
“2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride” is a chemical compound . It has been designed and synthesized as a selective discoidin domain receptor 1 (DDR1) inhibitor . The IUPAC name of this compound is "2-amino-2-indanecarboxamide hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 212.68 . The storage temperature is room temperature .Scientific Research Applications
Antipancreatic Cancer Activity
One of the most notable applications of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride is in the treatment of pancreatic cancer. It has been designed and synthesized as a new selective inhibitor for the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that is implicated in the progression of pancreatic cancer. The compound has shown promising results in inhibiting collagen-induced DDR1 signaling and epithelial-mesenchymal transition, which are critical processes in cancer metastasis. It also dose-dependently suppressed colony formation of pancreatic cancer cells and exhibited significant therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Targeting Tumor Microenvironment
The tumor microenvironment (TME) plays a crucial role in the development and progression of cancers. 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride targets the TME by disrupting the desmoplastic reaction, which is characterized by the expansion of cancer-associated fibroblasts and increased deposition of extracellular matrix components. By targeting the stroma, it helps in overcoming chemoresistance and improving the therapeutic response in pancreatic cancer treatment .
Inhibition of DDR1 Kinase Activity
This compound binds with DDR1 with a dissociation constant (Kd) value of 5.9 nM and inhibits its kinase activity with a half-maximal inhibitory concentration (IC50) value of 14.9 nM . This high affinity and potent inhibition of DDR1 kinase activity make it a valuable tool for scientific research into DDR1-related pathways and diseases.
Molecular Docking Studies
Molecular docking studies have been conducted with 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride to understand its interaction with DDR1. These studies provide insights into the binding efficiency and specificity of the compound, which is crucial for the design of more potent and selective DDR1 inhibitors .
Selectivity Profiling
Selectivity profiling of this compound has revealed its potential to selectively inhibit DDR1 over other kinases. This selectivity is important for reducing off-target effects and increasing the therapeutic index of potential drugs developed from this compound .
Anti-proliferative Effects
The compound has demonstrated anti-proliferative effects against pancreatic cancer cells. It has been shown to potently inhibit the growth of cancer cells, which is a desirable attribute for any anticancer agent .
Structural Analysis
Structural analysis of the compound when bound to DDR1 has been performed, providing valuable information about the interaction between the compound and the receptor. This information can be used to refine the compound and enhance its efficacy and selectivity .
Synthesis and Design
The synthesis and design of 2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride involve complex chemical processes that yield a compound with specific characteristics tailored for DDR1 inhibition. The design process takes into account the structural requirements for binding to DDR1 and the pharmacokinetic properties needed for effective drug action .
Safety And Hazards
properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-9(13)10(12)5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,12H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTMKBFTFSVYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2,3-dihydro-1H-indene-2-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methoxyethanesulfinyl)methyl]aniline](/img/structure/B1525428.png)
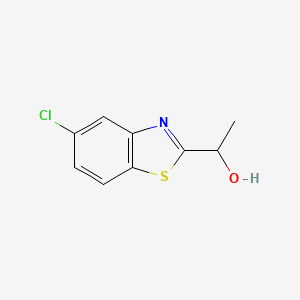
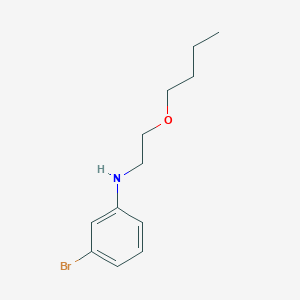

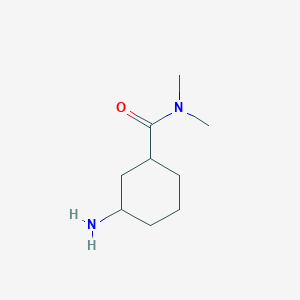
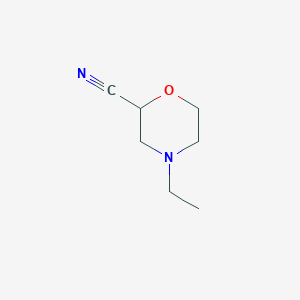
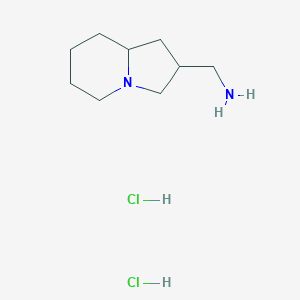
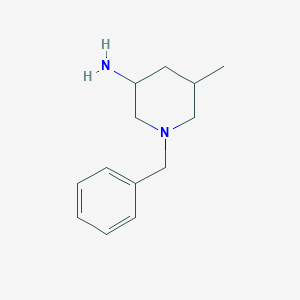
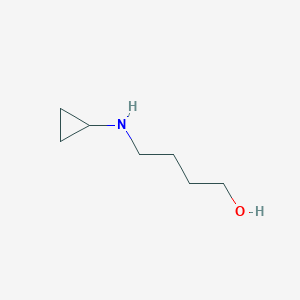
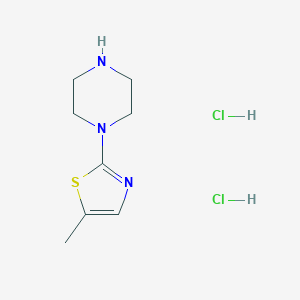
![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)
![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)